molecular formula C15H17F2NO2 B2963345 6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034519-97-4

6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2963345
CAS No.: 2034519-97-4
M. Wt: 281.303
InChI Key: AVHOOIZUTHOCIN-UHFFFAOYSA-N
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Description

6-[(2,5-Difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound featuring a bicyclic core (azaspiro[3.4]octane) with a 2,5-difluorophenylmethyl substituent and a carboxylic acid group. The spiro architecture confers conformational rigidity, which can enhance target binding specificity and metabolic stability. The fluorine atoms on the phenyl ring likely improve lipophilicity and resistance to oxidative metabolism, making this compound a candidate for drug discovery, particularly in enzyme inhibition or receptor modulation .

The carboxylic acid moiety enables salt formation (e.g., hydrochloride salts) or conjugation to other pharmacophores, as seen in patent examples .

Properties

IUPAC Name

6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO2/c16-11-2-3-13(17)10(6-11)7-18-8-12(14(19)20)15(9-18)4-1-5-15/h2-3,6,12H,1,4-5,7-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHOOIZUTHOCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2C(=O)O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the difluorophenyl group: This step often involves a nucleophilic substitution reaction where a difluorophenyl halide reacts with the spirocyclic intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halides (for nucleophilic substitution) or electrophiles (for electrophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Evidence ID
6-[(2,5-Difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid 2,5-Difluorophenylmethyl, carboxylic acid Not explicitly reported Potential enzyme inhibitor; high rigidity
(8R)-6-(2-Amino-7-fluoro-pyrimidoindol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid Pyrimidoindol group, dual fluorine atoms 373.36 Likely kinase/DNA-targeting; aromatic bonds (15)
6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid tert-Butyl carbamate protection 255.31 Synthetic intermediate; improved solubility
6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride Hydrochloride salt 191.66 Enhanced water solubility; preclinical studies
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate Benzyl group, ethyl ester 273.37 Prodrug candidate; increased lipophilicity

Functional Group Impact on Activity and Solubility

  • Fluorine Substitution: The 2,5-difluorophenyl group in the target compound enhances metabolic stability and hydrophobic interactions compared to non-fluorinated analogs (e.g., benzyl derivatives in ). Fluorine’s electronegativity may also influence electronic properties of adjacent groups .
  • Carboxylic Acid vs. Esters : The free carboxylic acid (target compound) offers hydrogen-bonding capacity for target engagement, while esters (e.g., ethyl in ) act as prodrugs with better membrane permeability.
  • Protecting Groups : tert-Butyl carbamate (Boc) protection () simplifies synthesis by preventing unwanted side reactions, whereas Fmoc-protected analogs () are useful in solid-phase peptide synthesis.

Patent-Based Analogs and Therapeutic Potential

Compounds from EP 4 374 877 A2 () feature trifluoromethyl and hydroxyl substituents on the spiro system, suggesting applications in targeting inflammatory or oncological pathways. For example:

  • 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide: This analog demonstrates how hydroxyl and trifluoromethyl groups enhance solubility and binding to hydrophobic enzyme pockets .
  • Iodinated derivatives () highlight the use of halogens for radiolabeling or enhancing steric bulk.

Physicochemical and Pharmacokinetic Profiles

  • Hydrochloride Salt (): The ionic form increases aqueous solubility (critical for IV administration) but may reduce oral bioavailability due to poor intestinal absorption.

Biological Activity

6-[(2,5-Difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid is a compound of interest due to its potential biological activities, particularly as a dopamine D3 receptor antagonist. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H15F2N
  • Molecular Weight : 235.26 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its effects on multiple biological pathways.

Dopamine D3 Receptor Antagonism

Research indicates that this compound acts as a selective antagonist for the dopamine D3 receptor. This receptor is implicated in several neuropsychiatric disorders, including addiction and schizophrenia. By inhibiting D3 receptor activity, the compound may help modulate dopaminergic signaling pathways, potentially offering therapeutic benefits in treating these conditions .

In Vitro Studies

A study conducted on various spirocyclic compounds demonstrated that derivatives similar to this compound exhibited significant inhibitory effects on cancer cell lines. The minimum inhibitory concentration (MIC) values were determined using the resazurin microtiter plate assay, indicating potent antitumor activity .

CompoundMIC (μg/mL)Activity
6-Azaspiro[3.4]octane derivative0.016Antitubercular
This compoundTBDAntagonist

Case Studies

  • Antitubercular Activity : A derivative of the spiro compound was tested against Mycobacterium tuberculosis H37Rv, showing promising results with an MIC of 0.016 μg/mL, suggesting a strong potential for development as an antitubercular agent .
  • Neuropharmacological Effects : In preclinical models, compounds targeting the D3 receptor have shown efficacy in reducing drug-seeking behavior in animal models of addiction, indicating that this compound may similarly influence behavioral outcomes related to substance use disorders .

The primary mechanism through which this compound exerts its biological effects appears to be through modulation of neurotransmitter systems, particularly by antagonizing dopamine receptors. This modulation can lead to altered neuronal excitability and neurotransmission dynamics.

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